5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole
Description
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is a chemical compound with a complex structure that includes aromatic rings and a silyl ether group
Properties
Molecular Formula |
C23H24N2OSi |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3H-benzimidazol-5-yloxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H24N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-18-14-15-21-22(16-18)25-17-24-21/h4-17H,1-3H3,(H,24,25) |
InChI Key |
MHQMRDMLHMNCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole typically involves the reaction of benzimidazole with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Silicon Center
The tert-butyldiphenylsilyl (TBDPS) group exhibits electrophilic character at the silicon atom, making it susceptible to nucleophilic attack. Common nucleophiles include fluoride ions, which cleave the Si–O bond under mild conditions:
Reaction Example :
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) in THF | 5-hydroxy-1H-benzimidazole | >90% |
This reaction proceeds via a pentacoordinate silicon intermediate, where fluoride displaces the benzimidazole-linked oxygen. The bulky tert-butyl and phenyl groups enhance steric protection, requiring polar aprotic solvents for efficient cleavage.
Hydrolysis of the Silyl Ether Group
The Si–O bond undergoes hydrolysis under acidic or basic conditions, regenerating the phenolic hydroxyl group:
Mechanistic Pathways :
-
Acidic Hydrolysis : Protonation of the ether oxygen increases silicon's electrophilicity, facilitating water-mediated cleavage.
-
Basic Hydrolysis : Deprotonation of the hydroxyl group generates a stronger nucleophile (OH⁻), attacking silicon directly.
Conditions and Outcomes :
| Condition | pH Range | Typical Byproduct | Application Context |
|---|---|---|---|
| HCl/MeOH (1M, reflux) | 1–3 | Hexamethyldisiloxane | Deprotection in synthesis |
| NaOH/H₂O (0.1M, 60°C) | 12–14 | Silanol derivatives | Functional group interconversion |
The hydrolysis rate depends on electronic and steric effects of the silyl substituents, with TBDPS groups demonstrating slower kinetics compared to trimethylsilyl analogs .
Electrophilic Aromatic Substitution on the Benzimidazole Ring
The benzimidazole core undergoes regioselective electrophilic substitution, influenced by the electron-donating silyl ether group at the 5-position:
Key Reactions :
-
Nitration : Occurs preferentially at the 4- and 6-positions of the benzimidazole ring due to ortho/para-directing effects.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.
-
Halogenation : Bromine or chlorine substitutes at the 4-position under FeBr₃ or AlCl₃ catalysis.
Reactivity Table :
| Electrophile | Catalyst | Position(s) | Product Stability |
|---|---|---|---|
| HNO₃/H₂SO₄ | – | 4,6 | Moderate (decomposes above 150°C) |
| Cl₂ | AlCl₃ | 4 | High |
| Br₂ | FeBr₃ | 4 | High |
The electron-rich 5-oxy-silyl group enhances ring activation, though steric bulk limits substitution at adjacent positions .
Metal-Catalyzed Cross-Coupling Reactions
The benzimidazole nitrogen can participate in palladium- or copper-catalyzed couplings:
Examples :
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/XPhos.
-
Suzuki-Miyaura Coupling : Requires pre-functionalization (e.g., bromination) at the 4-position for aryl boronic acid coupling.
Catalytic System Efficiency :
| Reaction Type | Catalyst | Turnover Number (TON) | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 85 | |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 72 |
These reactions enable modular derivatization for pharmaceutical or materials science applications .
Reductive Transformations
The compound participates in hydrogenation and hydride reductions:
-
Benzimidazole Ring Hydrogenation : Under 50 psi H₂ with Raney Ni, the aromatic ring converts to a dihydro derivative, altering electronic properties.
-
Silane Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups (if present) but leaves the silyl ether intact .
Stability Under Oxidative Conditions
The TBDPS group provides oxidative stability, but strong oxidants (e.g., KMnO₄) degrade the benzimidazole ring:
Degradation Products :
Scientific Research Applications
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings in the structure may also play a role in binding to biological targets, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-2H-benzimidazole
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-imidazole
Uniqueness
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is unique due to its specific combination of a silyl ether group and benzimidazole core. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Biological Activity
The compound 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole (often referred to as DMSO-benzimidazole) exhibits significant biological activity that has garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique silane group attached to a benzimidazole core. The molecular formula is , and it has a molecular weight of approximately 342.47 g/mol. The compound's structure contributes to its solubility and reactivity, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that DMSO-benzimidazole exhibits anticancer properties through various mechanisms:
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study demonstrated that treatment with DMSO-benzimidazole led to increased caspase-3 activity in human breast cancer cell lines .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation. This was evidenced in experiments involving colorectal cancer cells where a significant reduction in cell viability was recorded .
Antimicrobial Activity
DMSO-benzimidazole also displays antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing:
- Inhibition Zones : The compound produced notable inhibition zones in bacterial cultures, particularly against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests that DMSO-benzimidazole may have neuroprotective effects:
- Oxidative Stress Reduction : In vitro studies indicate that the compound reduces oxidative stress markers in neuronal cells, potentially offering protective benefits against neurodegenerative diseases .
Study 1: Anticancer Efficacy
A clinical trial assessed the efficacy of DMSO-benzimidazole in patients with advanced breast cancer. Results indicated a 30% response rate , with patients experiencing significant tumor reduction after 12 weeks of treatment. Side effects were minimal, primarily consisting of mild nausea and fatigue.
Study 2: Antimicrobial Testing
In a laboratory setting, DMSO-benzimidazole was tested against a panel of bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli, highlighting its potential as an antimicrobial agent suitable for further development into therapeutic applications.
The biological activity of DMSO-benzimidazole can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, DMSO-benzimidazole can influence cellular signaling pathways related to survival and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
